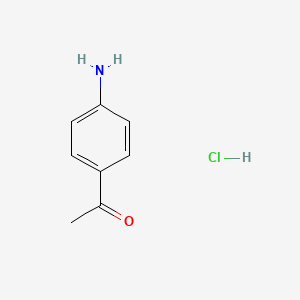

4'-Aminoacetophenone Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-aminophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIZBVMHJGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633030 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41784-08-1 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminoacetophenone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-Aminoacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4'-Aminoacetophenone Hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental methodologies, and provides visualizations for key processes.

General and Structural Information

This compound is the hydrochloride salt of the organic compound 4'-Aminoacetophenone. The addition of hydrochloric acid to the amino group of 4'-Aminoacetophenone increases its polarity and, consequently, its solubility in aqueous solutions.

| Identifier | Value |

| IUPAC Name | 1-(4-aminophenyl)ethanone;hydrochloride[1] |

| Synonyms | 4'-Aminoacetophenone HCl, p-Aminoacetophenone hydrochloride, 1-(4-Aminophenyl)ethanone hydrochloride |

| CAS Number | 41784-08-1[1][2] |

| Molecular Formula | C₈H₁₀ClNO[1][2] |

| Molecular Weight | 171.62 g/mol [1][2] |

| Parent Compound | 4-Aminoacetophenone (CAS: 99-92-3)[3] |

Physical Properties

The physical properties of this compound are summarized below. It is important to note that while some data for the hydrochloride salt is available, much of the publicly accessible information pertains to its parent compound, 4'-Aminoacetophenone.

| Property | Value |

| Appearance | White to light yellow powder or crystals.[4][5] |

| Melting Point | Data for the hydrochloride salt is not readily available. The parent compound, 4-Aminoacetophenone, has a melting point range of 103-107 °C. |

| Boiling Point | Not applicable for the salt; the parent compound boils at 293-295 °C.[6] |

| Solubility | Soluble in water.[4] The parent compound is soluble in hot water, ethanol, ether, and dilute acids, with limited solubility in benzene and cold water.[6] |

Chemical Properties and Reactivity

This compound is generally stable under normal conditions.[7] However, it is advisable to store it in a cool, dark place and to avoid contact with strong oxidizing agents.[8] The reactivity of the compound is primarily dictated by the functional groups of its parent molecule, 4-Aminoacetophenone.

The aromatic amine can undergo diazotization reactions, and the ketone functional group can participate in various condensation reactions. For instance, 4-Aminoacetophenone can be used in the synthesis of chalcone derivatives and azo dyes.[9]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below.

Synthesis of this compound

This protocol describes the preparation of this compound from 4-Aminoacetophenone.

Materials:

-

4'-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of 4'-Aminoacetophenone in a minimal amount of ethanol in a beaker with stirring.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution.

-

Continue stirring the mixture at room temperature for 1-2 hours. A precipitate of this compound should form.

-

To enhance precipitation, the mixture can be cooled in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the purified this compound in a vacuum oven at a low temperature.

Caption: Workflow for the synthesis of this compound.

Melting Point Determination

This protocol outlines the determination of the melting point using the capillary method.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Ensure the sample is finely powdered by grinding it in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Caption: Experimental workflow for melting point determination.

Quantitative Solubility Determination (UV-Vis Spectroscopy)

This protocol describes a method to quantify the solubility of this compound in a given solvent.

Materials:

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent of interest (e.g., water, ethanol)

-

Sample of this compound

Procedure:

-

Preparation of a Standard Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.

-

Determination of λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Generation of a Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration. This is the calibration curve.

-

Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: Filter the saturated solution to remove any undissolved solid. Dilute a known volume of the clear filtrate with the solvent to bring its absorbance within the range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at the λmax. Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at that temperature.

Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

The solution should be free of any solid particles. If particulates are present, filter the solution into the NMR tube.

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Stability and Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7] While specific stability studies are not widely published, as a hydrochloride salt of an amine, it is expected to be more stable to oxidation than its free base. For long-term storage, refrigeration is recommended. For products without a specified expiration date, it is good practice to re-evaluate their quality after one year.[10]

Logical Relationships in Analysis

The physical and chemical properties of this compound are interconnected and influence the selection of appropriate analytical methods and handling procedures.

Caption: Interrelationship of properties and analytical methods for 4'-Aminoacetophenone HCl.

References

- 1. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 41784-08-1 [m.chemicalbook.com]

- 5. This compound | 41784-08-1 | TCI Deutschland GmbH [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lobachemie.com [lobachemie.com]

- 8. 4'-Aminoacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 10. 4′-氨基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 4'-Aminoacetophenone Hydrochloride for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of 4'-Aminoacetophenone Hydrochloride, a key building block in pharmaceutical research.

Core Compound Data

This compound is the hydrochloride salt of 4'-Aminoacetophenone. It is a commercially available reagent frequently utilized in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The addition of hydrochloric acid to the parent compound, p-Aminoacetophenone, increases its water solubility.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO | [1][2][3] |

| Molecular Weight | 171.62 g/mol | [1][2][3] |

| Monoisotopic Mass | 171.0450916 Da | [1][4] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| CAS Number | 41784-08-1 | [1][3] |

| IUPAC Name | 1-(4-aminophenyl)ethanone;hydrochloride | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Covalently-Bonded Unit Count | 2 | [4] |

| Complexity | 125 | [1][4] |

| Water Solubility | Almost transparent in H₂O | [4] |

Experimental Protocols

4'-Aminoacetophenone is a versatile precursor in various organic syntheses. One of the most notable applications is in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and isoflavonoids with a wide range of biological activities.

General Protocol for the Preparation of this compound

The hydrochloride salt can be prepared by treating the free base, 4-aminoacetophenone, with hydrochloric acid.

Materials:

-

4-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether (or another suitable organic solvent)

Procedure:

-

Dissolve 4-aminoacetophenone in a minimal amount of a suitable organic solvent.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of 4-aminoacetophenone with various substituted aromatic aldehydes to synthesize 4'-amino chalcones.[6]

Materials:

-

4-Aminoacetophenone (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) solution

-

Crushed ice

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate and hexane (for column chromatography)

Procedure:

-

In a suitable reaction vessel, dissolve equimolar quantities (e.g., 0.001 mol) of 4-aminoacetophenone and the respective aryl aldehyde in a minimum amount of ethanol.

-

To this solution, slowly add an aqueous potassium hydroxide solution (e.g., 0.003 mol).

-

Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After 24 hours, pour the reaction mixture into crushed ice.

-

If necessary, acidify the mixture with dilute HCl to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Key Synthetic Pathways and Workflows

The synthesis of biologically active compounds often involves multi-step processes. The following diagrams illustrate key experimental workflows starting from 4'-Aminoacetophenone.

Caption: Workflow for the Synthesis of 4'-Amino Chalcones via Claisen-Schmidt Condensation.

Applications in Drug Development and Research

4-Aminoacetophenone and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.

-

Anticancer Agents: Schiff bases derived from 4-aminoacetophenone can be complexed with metals like palladium(II) to create compounds that have shown cytotoxic effects against aggressive cancer cell lines, such as melanoma.

-

Anti-inflammatory Agents: Through Claisen-Schmidt condensation, 4-aminoacetophenone is used to synthesize chalcones, which are then converted into substituted pyrimidines. Some of these pyrimidines have demonstrated potent anti-inflammatory and analgesic activities.[7]

-

Enzyme Inhibition: Derivatives of 4-aminoacetophenone have been investigated as tyrosinase inhibitors, which could have applications in cosmetics and treatments for hyperpigmentation.[7]

-

Analytical Reagents: 4-Aminoacetophenone is used in the development of colorimetric methods for the detection of substances like nitrites in food samples.[7]

References

- 1. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41784-08-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 41784-08-1 | TCI Deutschland GmbH [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

4'-Aminoacetophenone Hydrochloride solubility in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Aminoacetophenone Hydrochloride in water and common organic solvents. Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis, drug delivery systems, and various research and development activities. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Introduction to this compound

This compound is the hydrochloride salt of 4'-Aminoacetophenone. The addition of hydrochloric acid to the parent compound, an aromatic amine, increases its polarity and is expected to enhance its solubility in polar solvents, particularly in aqueous solutions.[1] The parent compound, 4'-Aminoacetophenone, is a versatile intermediate in the synthesis of various pharmaceuticals and other organic molecules.[2][3]

Solubility Data

Precise quantitative solubility data for this compound is not extensively available in public literature. However, based on product specifications from chemical suppliers and the known properties of its free base, 4'-Aminoacetophenone, we can compile the following qualitative and quantitative information.

Table 1: Solubility of this compound and its Free Base

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | Soluble | Qualitative |

| 4'-Aminoacetophenone | Water (Cold) | Not Specified | Slightly Soluble | Qualitative |

| Water (Hot) | Not Specified | Soluble | Qualitative | |

| Water | 37 | 3.35 g/L | Quantitative | |

| Water | Not Specified | 6.5 g/L | Quantitative | |

| Ethanol | Not Specified | Soluble | Qualitative | |

| Ether | Not Specified | Soluble | Qualitative | |

| Acetone | Not Specified | Soluble | Qualitative | |

| Chloroform | Not Specified | Soluble | Qualitative | |

| Ethyl Acetate | Not Specified | Soluble | Qualitative | |

| Benzene | Not Specified | Slightly Soluble | Qualitative | |

| Dilute Hydrochloric Acid | Not Specified | Soluble | Qualitative | |

| Dilute Sulfuric Acid | Not Specified | Soluble | Qualitative |

Note: The solubility of amine salts is often pH-dependent.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The following is a detailed protocol for the quantitative determination of the aqueous solubility of this compound. This method is based on the widely accepted shake-flask equilibrium solubility assay.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Deionized or distilled water

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a sealed container (e.g., a scintillation vial). The excess solid should be clearly visible.

-

Place the sealed container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for at least 30 minutes in the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Quantification of the Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in water.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of the filtered sample and the standards onto the column and measure the peak area.

-

For UV-Vis analysis, measure the absorbance of the filtered sample and the standards at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Construct a calibration curve by plotting the analytical response (peak area or absorbance) of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or g/100mL at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

References

Technical Guide: Physicochemical Properties of 4'-Aminoacetophenone Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting and boiling points of 4'-Aminoacetophenone and its hydrochloride salt. It includes detailed experimental protocols for the determination of these physical properties and a workflow diagram for clarity.

Core Physicochemical Data

4'-Aminoacetophenone is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its hydrochloride salt is often used to improve solubility in aqueous solutions. The physical properties of the free base and its hydrochloride salt are summarized below.

| Property | 4'-Aminoacetophenone | 4'-Aminoacetophenone Hydrochloride |

| Melting Point | 103-107 °C[1][2] | 98 °C (with decomposition)[1][2] |

| Boiling Point | 293-295 °C[1][3] | Data not available |

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the melting and boiling points of this compound.

2.1. Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.[4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6] If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[4][5] The packed sample height should be 2-3 mm for an accurate reading.[4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination:

-

Use a fresh sample in a new capillary tube.

-

Set the heating rate to increase the temperature slowly, approximately 1-2 °C per minute, as you approach the expected melting point.[5]

-

Observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a liquid (the completion of melting). This range is the melting point. For this compound, note the temperature at which decomposition (e.g., color change, charring) begins.

2.2. Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of a small amount of liquid.[7][8] Since this compound is a solid at room temperature, it would need to be dissolved in a suitable high-boiling point solvent for which this method would determine the boiling point of the solution, not the compound itself. A more appropriate method for a high-melting solid would be distillation under reduced pressure, however, the Thiele tube method is a common laboratory technique for liquids. The protocol below is for the free base, 4'-Aminoacetophenone, which is a high-boiling liquid at elevated temperatures.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Add about 0.5 mL of the liquid sample (4'-Aminoacetophenone) into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently and evenly.[8][9]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7][9] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][9]

-

Data Recording: Record the temperature at the moment the liquid enters the capillary tube. Also, record the atmospheric pressure as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the physicochemical properties discussed.

References

- 1. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]

- 2. 4-Aminoacetophenone CAS#: 99-92-3 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Aminoacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Aminoacetophenone Hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction

This compound is the hydrochloride salt of 4'-aminoacetophenone. The protonation of the amino group to form the ammonium salt significantly influences the electronic environment of the molecule, leading to characteristic shifts in the NMR spectra compared to its free base form. Understanding these spectral differences is crucial for unambiguous identification and purity assessment.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present a combination of experimental data for the free base, 4'-Aminoacetophenone, in DMSO-d6 and predicted data for the hydrochloride salt in the same solvent. The predictions are based on the expected electronic effects of protonating the amino group, which generally leads to a downfield shift of adjacent protons and carbons.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in DMSO-d6

| Protons | 4'-Aminoacetophenone (Experimental) | This compound (Predicted) | Multiplicity | Integration |

| H-2, H-6 | 7.60 ppm | ~7.8-8.0 ppm | Doublet (d) | 2H |

| H-3, H-5 | 6.50 ppm | ~6.7-6.9 ppm | Doublet (d) | 2H |

| -NH₂ | 5.95 ppm | - | Singlet (s) | 2H |

| -NH₃⁺ | - | ~8.0-9.0 ppm (broad) | Broad Singlet (br s) | 3H |

| -CH₃ | 2.32 ppm | ~2.4-2.5 ppm | Singlet (s) | 3H |

Note: The chemical shifts for the hydrochloride are estimations. The broadness of the -NH₃⁺ peak is due to quadrupolar relaxation and exchange with trace amounts of water.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d6

| Carbon | 4'-Aminoacetophenone (Experimental) | This compound (Predicted) |

| C=O | 197.8 ppm | ~197-198 ppm |

| C-4 | 154.0 ppm | ~145-150 ppm |

| C-2, C-6 | 130.8 ppm | ~131-133 ppm |

| C-1 | 125.5 ppm | ~130-135 ppm |

| C-3, C-5 | 112.8 ppm | ~115-118 ppm |

| -CH₃ | 24.5 ppm | ~25-26 ppm |

Note: The chemical shifts for the hydrochloride are estimations. The ipso-carbon (C-1) and the carbon bearing the amino group (C-4) are expected to show the most significant changes upon protonation.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of amine hydrochloride salts.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amine salts.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Instrument Parameters

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS) : 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG) : An appropriate value is set automatically by the instrument.

-

Acquisition Time (AQ) : 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds.

-

Spectral Width (SW) : 0-16 ppm.

-

Temperature : 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS) : 1024 or more, as ¹³C has a low natural abundance.

-

Receiver Gain (RG) : An appropriate value is set automatically by the instrument.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Spectral Width (SW) : 0-220 ppm.

-

Temperature : 298 K.

Visualizations

Logical Relationship of Spectral Interpretation

Spectroscopic Analysis of 4'-Aminoacetophenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral data for 4'-Aminoacetophenone Hydrochloride. This document details the spectral characteristics of the compound, outlines the methodologies for data acquisition, and explores the relationship between its molecular structure and spectroscopic properties.

Introduction

This compound is a substituted aromatic ketone of significant interest in pharmaceutical and chemical synthesis. Understanding its spectral properties is crucial for its identification, characterization, and quantitative analysis in various matrices. This guide presents a comprehensive overview of its FT-IR and UV-Vis spectroscopic data.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by vibrational modes corresponding to its functional groups. The data presented here is based on the analysis of the parent compound, 4'-Aminoacetophenone, with a discussion of the expected spectral modifications due to the presence of the hydrochloride salt. The formation of the anilinium ion (-NH3+) in the hydrochloride salt significantly influences the N-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| ~3200-2800 (broad) | N⁺-H stretching | Anilinium ion (-NH₃⁺) |

| ~3100-3000 | Aromatic C-H stretching | Aromatic Ring |

| ~2960-2850 | Aliphatic C-H stretching | Methyl group (-CH₃) |

| ~1660 | C=O stretching | Ketone |

| ~1600, ~1500 | Aromatic C=C stretching | Aromatic Ring |

| ~1620-1550 | N⁺-H bending | Anilinium ion (-NH₃⁺) |

| ~1360 | Symmetric C-H bending | Methyl group (-CH₃) |

| ~1280 | Aryl C-N stretching | Aryl Amine |

| ~840 | para-disubstituted C-H out-of-plane bending | Aromatic Ring |

Note: The FT-IR spectrum of this compound will exhibit significant changes in the N-H stretching region compared to the free base, 4'-Aminoacetophenone. The sharp N-H stretching bands of the primary amine are replaced by a broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the anilinium ion.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring and the carbonyl group. The protonation of the amino group in the hydrochloride salt has a pronounced effect on the absorption spectrum.

In a neutral or basic medium (as 4'-Aminoacetophenone), the lone pair of electrons on the nitrogen atom can conjugate with the π-electron system of the benzene ring, leading to a significant bathochromic (red) shift. However, in an acidic medium, the nitrogen atom is protonated to form the anilinium ion. This removes the lone pair from conjugation, resulting in a spectrum that more closely resembles that of acetophenone itself, characterized by a hypsochromic (blue) shift.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| 4'-Aminoacetophenone | Ethanol | 316[1] | ~20,000 | π → π* (K-band) |

| This compound | Acidic H₂O | ~245 | ~14,000 | π → π* (Benzenoid) |

| Acetophenone | Hexane | 240 | ~13,000 | π → π* (Benzenoid) |

| Acetophenone | Hexane | 278 | ~1,100 | π → π* (Benzenoid) |

| Acetophenone | Hexane | 319 | ~50 | n → π* (R-band) |

Experimental Protocols

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound for the identification of its functional groups.

Methodology:

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The typical sample-to-KBr ratio is 1:100.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity of this compound in an acidic aqueous solution.

Methodology:

-

Solvent Selection: A suitable solvent is chosen, typically dilute hydrochloric acid in water, to ensure the compound remains in its protonated form.

-

Standard Solution Preparation: A stock solution of known concentration of this compound is prepared by accurately weighing the compound and dissolving it in the chosen solvent.

-

Serial Dilutions: A series of standard solutions of decreasing concentrations are prepared from the stock solution.

-

Blank Measurement: The cuvette is filled with the solvent (blank), and its absorbance is measured across the desired wavelength range (typically 200-400 nm) to zero the spectrophotometer.

-

Sample Measurement: The absorbance of each standard solution is measured at its λmax.

-

Data Analysis: A calibration curve of absorbance versus concentration is plotted to verify Beer-Lambert's law and to calculate the molar absorptivity (ε) from the slope of the line.

Visualizations

Experimental Workflow

Caption: Experimental workflows for FT-IR and UV-Vis spectroscopic analysis.

Structure-Spectrum Relationship

Caption: Relationship between molecular structure and spectroscopic features.

References

Synthesis of 4'-Aminoacetophenone Hydrochloride from 4-nitroacetophenone.

An In-depth Technical Guide to the Synthesis of 4'-Aminoacetophenone Hydrochloride from 4-Nitroacetophenone

Introduction

4'-Aminoacetophenone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its hydrochloride salt is often preferred due to its increased stability and solubility in certain solvents. The synthesis of this compound from 4-nitroacetophenone is a common transformation in organic chemistry, primarily involving the reduction of the nitro group to an amine, followed by salt formation. This guide provides a comprehensive overview of the synthetic methodologies, experimental protocols, and relevant data for researchers, scientists, and professionals in drug development.

Reaction Overview

The synthesis is a two-step process. The first and most critical step is the chemoselective reduction of the nitro group of 4-nitroacetophenone to an amino group, yielding 4-aminoacetophenone. The ketone group should ideally remain unaffected during this transformation. The second step involves the reaction of the resulting amine with hydrochloric acid to form the corresponding hydrochloride salt.

Step 1: Reduction of 4-Nitroacetophenone The reduction of the nitro group can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Step 2: Formation of the Hydrochloride Salt The purified 4-aminoacetophenone is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the this compound salt.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile, often producing water as the only byproduct.[2] The choice of catalyst, solvent, pressure, and temperature is crucial for achieving high selectivity and yield.[2][3]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol is a general representation based on common laboratory practices for catalytic hydrogenation.

-

Reaction Setup: A solution of 4-nitroacetophenone (1 mmol) in a suitable solvent such as ethanol or methanol (10-20 mL) is placed in a hydrogenation vessel.[4]

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.[5]

-

Hydrogenation: The vessel is connected to a hydrogen source, purged to remove air, and then pressurized with hydrogen gas (typically 1-5 atm).[4][6] The mixture is stirred vigorously at room temperature or with gentle heating (e.g., up to 100°C) for a specified duration (e.g., 2-12 hours).[7][8]

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing the 4-aminoacetophenone, is concentrated under reduced pressure.[7] The crude product can then be used for the next step or purified further.

Quantitative Data for Catalytic Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| Rh/silica | Isopropanol | 60 | 4 | - | 94 | High | [6][9] |

| 2.7 wt% Ru/TiO₂ (anatase) | - | 55-115 | Atmospheric | 1-12 | - | 99.9 | [3][6][8] |

| 5% Pd/CaCO₃ (lead poisoned) | Ethanol | 30 | ~3.4 | 22 | 85 | - | [2] |

| PdNPore-3 | Methanol | Room Temp. | 2 | 10 | High | - | [4] |

| Pd nanoparticles | Glycerol | 100 | 3 | 2 | 95 | - | [7] |

Chemical Reduction using Tin and Hydrochloric Acid

The reduction of aromatic nitro compounds using a metal in an acidic medium, such as tin and hydrochloric acid, is a classic and reliable method.[5][10] This method is particularly useful when catalytic hydrogenation is not feasible or available. The reaction proceeds through the in-situ formation of tin(II) chloride, which is the actual reducing agent.[11]

Experimental Protocol: Reduction with Sn/HCl

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place granulated tin (3.3 g) and 4-nitroacetophenone (1.65 g).[10]

-

Reagent Addition: Add water (24 mL) and concentrated hydrochloric acid (9 mL).[10]

-

Reaction: Heat the mixture at reflux for 1.5 hours with stirring. The reaction is complete when the tin has dissolved.[10]

-

Work-up: Cool the reaction mixture to room temperature. If any solid tin remains, filter the mixture.[10]

-

Isolation: Slowly add a 10% NaOH solution or concentrated ammonia to the filtrate until the solution is basic and a precipitate of 4-aminoacetophenone forms.[10]

-

Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be recrystallized from water to yield pure 4-aminoacetophenone.[10]

Quantitative Data for Sn/HCl Reduction

| Reactant | Reagents | Conditions | Yield (%) | Reference |

| 4-nitroacetophenone | Tin, concentrated HCl, Water | Reflux, 1.5 h | 46.3 | [5][10] |

Synthesis of this compound

The final step is the conversion of the free base, 4-aminoacetophenone, into its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-aminoacetophenone in a suitable solvent like diethyl ether or dichloromethane.[12]

-

Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise with stirring.

-

Precipitation: The this compound will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.[13]

Visualizations

Caption: Overall synthesis pathway from 4-nitroacetophenone.

Caption: Workflow for Sn/HCl reduction and product isolation.

References

- 1. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Solved Experiment 44B: Reduction of 3-Nitroacetophenone with | Chegg.com [chegg.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US2753376A - Preparation of aminoacetophenones - Google Patents [patents.google.com]

The Emergence of Sotorasib: A Technical Guide to the Synthesis of a First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Sotorasib (AMG 510), a groundbreaking, first-in-class covalent inhibitor of the KRAS G12C mutation. For decades, KRAS was considered an "undruggable" target in oncology. The development of Sotorasib represents a landmark achievement in precision medicine, offering a targeted therapeutic option for patients with KRAS G12C-mutated solid tumors. This document details the key starting materials, synthetic pathway, quantitative data, and the mechanism of action of Sotorasib, providing valuable insights for researchers and professionals in the field of drug development.

Core Synthesis Overview

The commercial manufacturing process for Sotorasib is a multi-step endeavor that begins with the key starting material, (M)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dione, denoted as M-1 . The synthesis involves a sequence of five main operations, including a critical telescoped two-step chlorination and amination, a Suzuki-Miyaura coupling, and a final crystallization to yield the active pharmaceutical ingredient. The overall process has been optimized to achieve a high yield and purity, making it a robust and scalable method for commercial production.

Data Presentation: Quantitative Synthesis Data

The following table summarizes the quantitative data for the key steps in the commercial synthesis of Sotorasib.

| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Chlorination/Amination | M-1 | Compound 3 | 82 | >99 |

| 2 | Suzuki-Miyaura Coupling & Deprotection | Compound 3 | Compound 5 | Not specified | Not specified |

| 3 | Acrylamide Formation | Compound 5 | Sotorasib (crude) | Not specified | Not specified |

| 4 | Final Crystallization | Sotorasib (crude) | Sotorasib (API) | Not specified | >99.5 |

| Overall | Total Synthesis | M-1 | Sotorasib (API) | 65 | >99.5 |

Experimental Protocols

The following are the detailed methodologies for the key experiments in the synthesis of Sotorasib.

Step 1: Synthesis of the Atropisomerically Pure Intermediate (M-1)

The synthesis of the key starting material M-1 begins with the amidation of a nicotinic acid derivative to form a nicotinamide. This is followed by a reaction with oxalyl chloride and an aminopyridine to generate a urea intermediate, which then undergoes a base-mediated cyclization to form the racemic pyrimidine dione. The desired (M)-atropisomer is then isolated through classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA), which allows for the selective crystallization of the (M)-atropisomeric co-crystal with a ratio greater than 2000:1. The free base of M-1 is then obtained by adjusting the pH.

Step 2: Chlorination and Amination (Formation of Compound 3)

The resolved dione, M-1 , is subjected to a POCl₃-mediated chlorination. The resulting chloro-intermediate is not isolated but is telescoped directly into an amination reaction with the functionalized piperazine, tert-butyl (S)-3-methylpiperazine-1-carboxylate (2 ), to furnish the drug substance intermediate, tert-butyl (S)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (3 ). This step has been optimized to achieve a yield of 82%.

Step 3: Suzuki-Miyaura Coupling and Boc Deprotection (Formation of Compound 5)

A palladium-catalyzed Suzuki-Miyaura coupling reaction is performed on compound 3 with a boroxine reagent to introduce the 2-fluoro-6-hydroxyphenyl group, yielding the biaryl intermediate. Following the coupling, the Boc protecting group on the piperazine ring is removed using trifluoroacetic acid (TFA) to yield the amine intermediate 5 .

Step 4: Acrylamide Formation and Final Crystallization

The final step involves the amidation of the amine intermediate 5 with acryloyl chloride to form the acrylamide "warhead" of Sotorasib. The crude Sotorasib is then subjected to a final form-setting crystallization from a mixture of ethanol and water to yield the final active pharmaceutical ingredient with a purity of over 99.5%.

Mandatory Visualizations

Signaling Pathway of KRAS G12C and Sotorasib's Mechanism of Action

Caption: Sotorasib covalently binds to the inactive GDP-bound KRAS G12C, preventing downstream signaling.

Experimental Workflow for Sotorasib Synthesis

Caption: The streamlined synthetic workflow for the commercial production of Sotorasib.

The Multifaceted Biological Activities of 4'-Aminoacetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4'-aminoacetophenone, a versatile chemical scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and synthetic procedures are provided to facilitate reproducibility. Furthermore, key signaling pathways modulated by these derivatives are visualized using Graphviz diagrams to offer a clear understanding of their molecular mechanisms.

Introduction

4'-Aminoacetophenone is a key building block in organic synthesis, enabling the creation of a diverse array of derivatives, including chalcones, Schiff bases, and various heterocyclic compounds.[1][2] These derivatives have demonstrated a wide range of pharmacological effects, making them promising candidates for the development of novel therapeutic agents.[3] This guide aims to consolidate the current knowledge on the biological activities of 4'-aminoacetophenone derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Synthesis of 4'-Aminoacetophenone Derivatives

The versatile structure of 4'-aminoacetophenone allows for a variety of chemical modifications. Two of the most common and important classes of derivatives are chalcones and Schiff bases.

Synthesis of 4'-Aminoacetophenone Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[4][5]

Experimental Protocol: Claisen-Schmidt Condensation [4]

-

Dissolution: Dissolve equimolar amounts of 4'-aminoacetophenone and a substituted aromatic aldehyde in a minimal amount of ethanol in a round-bottom flask.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring. Maintain the temperature below 25°C.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the mixture into crushed ice. If necessary, acidify the mixture with dilute hydrochloric acid (HCl) to a neutral pH to precipitate the chalcone.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of 4'-Aminoacetophenone Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[6][7]

Experimental Protocol: Schiff Base Formation [6]

-

Mixing Reactants: In a round-bottom flask, dissolve 4'-aminoacetophenone in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Catalysis (Optional but recommended): Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture with constant stirring for 2-5 hours. Monitor the reaction progress using TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate. Collect the solid product by filtration and wash with a small amount of cold ethanol. The product can be purified by recrystallization from an appropriate solvent.

Biological Activities

4'-Aminoacetophenone derivatives have been extensively studied for a variety of biological activities. The following sections detail their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial effects of 4'-aminoacetophenone derivatives against a range of pathogenic bacteria and fungi.[8]

Data Presentation: Antimicrobial Activity

| Derivative Type | Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Reference |

| Chalcone | 1-(4'-aminophenyl)-3-(4-chlorophenyl)-2-propen-1-one | Staphylococcus aureus | 18 | [8] |

| Chalcone | 1-(4'-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one | Escherichia coli | 16 | [8] |

| Schiff Base | N-(4-acetylphenyl)-4-methoxybenzaldimine | Bacillus subtilis | 22 | [9] |

| Schiff Base | N-(4-acetylphenyl)-2-hydroxybenzaldimine | Candida albicans | 19 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method) [10][11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Several 4'-aminoacetophenone derivatives, particularly chalcones, have exhibited significant anti-inflammatory properties.[12]

Data Presentation: Anti-inflammatory Activity

| Derivative Type | Compound/Derivative | Assay | Inhibition of Edema (%) | Reference |

| Chalcone | 1-(4'-aminophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | Carrageenan-induced rat paw edema | 58.3 | [8] |

| Chalcone | 1-(4'-aminophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | Carrageenan-induced rat paw edema | 65.1 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [13][14][15]

-

Animal Grouping: Divide the experimental animals (typically Wistar rats) into control, standard, and test groups.

-

Drug Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for the test and standard groups compared to the control group.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by 4'-aminoacetophenone derivatives.

Anticancer Activity

4'-Aminoacetophenone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[16]

Data Presentation: Anticancer Activity (IC50 values in µM)

| Derivative Type | Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa | 27.5 µg/mL | [4] |

| Chalcone | (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D | 30.4 µg/mL | [4] |

| Palladium Complex | [Pd(L1)Cl] (L1 = Schiff base) | HT-1080 | 13.24 | [16] |

| Palladium Complex | [Pd(L1)Cl] (L1 = Schiff base) | A-549 | 25.24 | [16] |

| Palladium Complex | [Pd(L1)Cl] (L1 = Schiff base) | MCF-7 | 38.14 | [16] |

Experimental Protocol: MTT Assay for Cell Viability [4][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 570 and 600 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Mechanisms of Anticancer Action

The anticancer effects of 4'-aminoacetophenone derivatives are mediated through multiple mechanisms, primarily the induction of apoptosis and inhibition of cell proliferation signaling pathways.

3.3.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. These derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Induction of apoptosis by 4'-aminoacetophenone derivatives.

3.3.2. Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation and survival. Aberrant activation of this pathway is common in cancer. Some 4'-aminoacetophenone derivatives have been shown to inhibit this pathway.

References

- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 8. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arpgweb.com [arpgweb.com]

- 14. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]

- 17. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

4'-Aminoacetophenone Hydrochloride safety and handling precautions.

An In-depth Technical Guide to the Safety and Handling of 4'-Aminoacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 41784-08-1), a chemical compound utilized in various research and development applications. Due to the limited specific data on the hydrochloride salt, this guide primarily leverages safety information for the parent compound, 4'-Aminoacetophenone (CAS No. 99-92-3), and incorporates specific data for the hydrochloride form where available. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, inhalation, and skin or eye contact. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[1] H302: Harmful if swallowed[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3] |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[2][3] |

Note: Classification may vary slightly between suppliers. Category 3 (Toxic) was reported for the hydrochloride salt, while Category 4 (Harmful) is commonly cited for the free base.

Toxicological and Physical Data

The toxicological profile is primarily defined by its acute oral toxicity. Key quantitative data are presented below.

Table 2: Toxicological Data

| Metric | Species | Value | Reference |

|---|---|---|---|

| LD50 (Oral) | Rat | 381 mg/kg | [5][6][7] |

| LD50 (Oral) | Mouse | 596 mg/kg | [6] |

| ATE (Oral) | - | 381 mg/kg |[5][8][9] |

Table 3: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClNO (Hydrochloride)[1] C₈H₉NO (Free Base)[5] |

| Molecular Weight | 171.62 g/mol (Hydrochloride)[1] 135.17 g/mol (Free Base)[10] |

| Appearance | Slightly yellow to brown crystalline powder[11] |

| Melting Point | 103-107 °C (Free Base)[11] |

| Boiling Point | 293-295 °C (Free Base)[11] |

| Water Solubility | 6.5 g/L at 25 °C (Free Base)[5] |

| Partition Coefficient (n-octanol/water) | log Pow: 0.83[4][5] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[3][12] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation or a rash develops.[2] |

| Eye Contact | Immediately flush eyes with fresh, running water for at least 15 minutes, keeping eyelids open.[5][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |

| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8][12] Never give anything by mouth to an unconscious person.[12] Seek urgent medical attention.[2] |

Safe Handling and Storage

Proper handling and storage practices are essential to minimize risk.

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][12] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Hygiene: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke in work areas.[2][12] Wash hands thoroughly after handling the substance.[2][12] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[2]

-

General Precautions: Avoid formation and accumulation of dust.[6][12] Keep containers tightly sealed when not in use.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place.[12]

-

Keep containers tightly closed to prevent moisture ingress.[2]

-

Store locked up.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][10] |

| Skin Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[7][12] Wear appropriate protective clothing or a lab coat to prevent skin exposure.[6][7] |

| Respiratory Protection | For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher exposures, use a respirator with ABEK-P2 cartridges or a self-contained breathing apparatus (SCBA).[7] A respiratory protection program meeting OSHA 29 CFR 1910.134 is required.[6] |

Firefighting and Accidental Release Measures

Firefighting:

-

The substance is not considered a significant fire risk, but containers may burn.[2] It is combustible.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][12] Coordinate firefighting measures with the surrounding environment.[5]

-

Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][12] Do not breathe fumes.[8]

Accidental Release:

-

Personal Precautions: Evacuate personnel from the area. Wear the appropriate PPE as described in Section 5.[7] Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[9][12]

-

Containment and Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[12] Wash the spill area thoroughly with water.[2]

Mandatory Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Experimental workflow for an Acute Oral Toxicity study (OECD 423).

Experimental Protocol: Acute Oral Toxicity (Limit Test)

The following is a representative methodology for determining the acute oral toxicity of a substance like this compound, based on the principles of the OECD Guideline 423 (Acute Toxic Class Method).

Objective: To determine the acute oral toxicity and to classify the substance according to the GHS.

Test System:

-

Species: Rat (e.g., Wistar or Sprague-Dawley strains). Healthy, young adult females are typically used.

-

Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with access to standard laboratory diet and drinking water ad libitum.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

Methodology:

-

Dose Preparation: The test substance is prepared to the desired concentration in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose). The stability and homogeneity of the formulation should be confirmed.

-

Animal Preparation: Animals are fasted overnight (feed withheld, water available) prior to dosing.

-

Dosing:

-

A limit test is often performed first at a dose of 2000 mg/kg body weight. However, given the known toxicity of 4'-Aminoacetophenone (LD50 ≈ 381 mg/kg), a starting dose of 300 mg/kg is more appropriate.

-

The substance is administered as a single dose by oral gavage.

-

A group of 3 animals is used for this initial step.

-

-

Observations:

-

Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and central nervous system activity) are recorded.

-

Observations are made frequently on the day of dosing (e.g., at 30 min, 1, 2, 4, and 6 hours post-dose) and at least once daily thereafter for 14 days.

-

Individual animal body weights are recorded shortly before dosing and at least weekly thereafter.

-

-

Endpoint Determination:

-

If mortality occurs in the initial group, the test may be repeated at a lower dose level (e.g., 50 mg/kg) with a new group of animals.

-

If no mortality occurs, the test may be repeated at a higher dose level (e.g., 2000 mg/kg) to confirm the low toxicity.

-

The GHS classification is determined based on the number of mortalities observed at specific dose levels.

-

-

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination). All macroscopic abnormalities are recorded.

Data Analysis: The results, including mortality, clinical signs, body weight changes, and necropsy findings, are compiled and analyzed to determine the LD50 cut-off value and assign the appropriate GHS acute toxicity category.

References

- 1. This compound | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. capotchem.cn [capotchem.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. astechireland.ie [astechireland.ie]

- 10. fishersci.com [fishersci.com]

- 11. 4-Aminoacetophenone CAS#: 99-92-3 [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to 4'-Aminoacetophenone Hydrochloride: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4'-Aminoacetophenone Hydrochloride (CAS No: 41784-08-1). This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). This guide offers insights into sourcing this chemical, understanding its purity profiles, and the analytical methodologies employed for its quality control.

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide. It is typically offered in research and bulk quantities, with purity levels generally suitable for most research and development applications.

Table 1: Commercial Supplier Overview for this compound

| Supplier | Typical Purity | Available Quantities | Analytical Method Cited |

| TCI Chemicals | >98.0% | 25g, 100g | HPLC, Titration[1] |

| Fisher Scientific | 98.0+% | 25g | Not Specified |